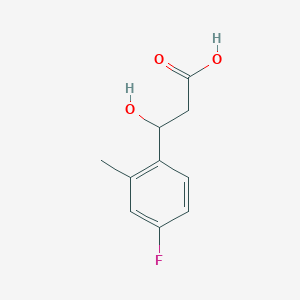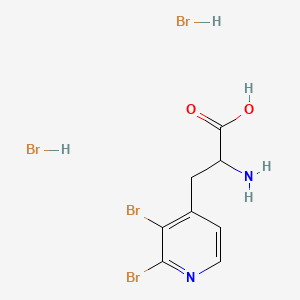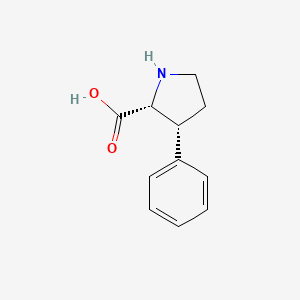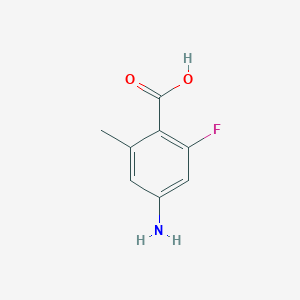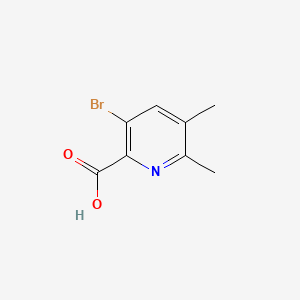
3-Bromo-5,6-dimethylpyridine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,6-dimethylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid typically involves the bromination of 5,6-dimethylpyridine-2-carboxylic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5,6-dimethylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include 3-azido-5,6-dimethylpyridine-2-carboxylic acid, 3-thio-5,6-dimethylpyridine-2-carboxylic acid, and 3-alkoxy-5,6-dimethylpyridine-2-carboxylic acid.
Oxidation Reactions: Products include 3-bromo-5,6-dimethylpyridine-2,3-dicarboxylic acid and 3-bromo-5,6-dimethylpyridine-2-carboxaldehyde.
Reduction Reactions: Products include 3-bromo-5,6-dimethylpyridine-2-methanol and 3-bromo-5,6-dimethylpyridine-2-carboxaldehyde.
Applications De Recherche Scientifique
3-Bromo-5,6-dimethylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology: It can be used in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid depends on its specific application. In general, the bromine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-methylpyridine-5-carboxylic acid
- 3-Bromo-4,5-dimethylpyridine-2-carboxylic acid
- 3-Bromo-6-methylpyridine-2-carboxylic acid
Uniqueness
3-Bromo-5,6-dimethylpyridine-2-carboxylic acid is unique due to the presence of two methyl groups at the 5 and 6 positions of the pyridine ring. This substitution pattern can influence its reactivity and the types of reactions it undergoes. Additionally, the specific positioning of the bromine atom and carboxylic acid group can affect its interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H8BrNO2 |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
3-bromo-5,6-dimethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-4-3-6(9)7(8(11)12)10-5(4)2/h3H,1-2H3,(H,11,12) |
Clé InChI |
YDFHFSWTZGBSOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1C)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


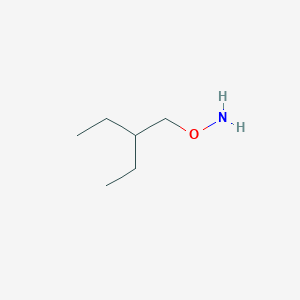

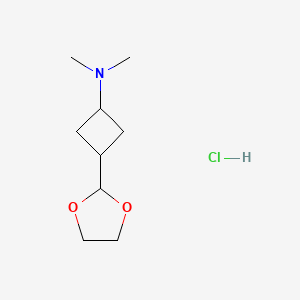
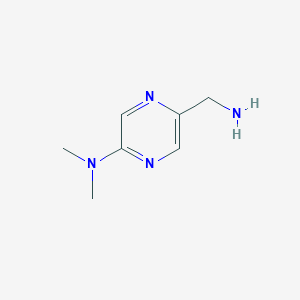
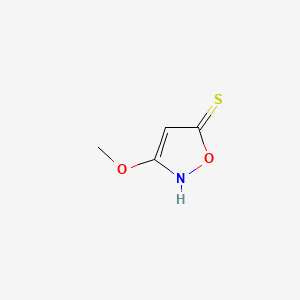
![2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B13585218.png)
